molecular formula C6H12O2 B2412576 2-(Oxetan-2-yl)propan-1-ol CAS No. 1438898-86-2

2-(Oxetan-2-yl)propan-1-ol

Cat. No. B2412576
M. Wt: 116.16
InChI Key: LUGYGYBPXWUCRA-UHFFFAOYSA-N
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Description

“2-(Oxetan-2-yl)propan-1-ol” is a chemical compound with the CAS number 1438898-86-2 . It is also known by its English name “2-(oxetan-2-yl)propan-1-ol” and has a molecular formula of C6H12O2 .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies . One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-2-yl)propan-1-ol” consists of an oxetane ring attached to a propan-1-ol group . The molecular weight of this compound is 116.15828 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-2-yl)propan-1-ol” include a boiling point of 210.9±8.0 °C (Predicted) and a density of 1.040±0.06 g/cm3 (Predicted) .

Scientific Research Applications

  • Medicinal Chemistry : Oxetanes influence physicochemical properties as a stable motif in medicinal chemistry . They have been used as valuable structural alternatives to ubiquitous morpholine . A drug discovery project within a group demanded a substituent that enabled higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

  • Synthetic Chemistry : Oxetanes have a propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives . The synthesis of the oxalate salt of 2-oxa-6-azaspiro [3.3]heptane starting from the condensation of 3-bromo-2,2-bis (bromomethyl)propan-1-ol with p -tosylamide has been described .

  • Polymer Chemistry : Oxetane motifs are extensively used in polymer chemistry as a monomer and a cross-linker . The unique properties of oxetanes make them suitable for creating various types of polymers with specific characteristics .

  • Preparation of Oxetan-2-ylmethanamine : A patent by Eli Lilly And Company describes a process and intermediate for the preparation of oxetan-2-ylmethanamine . This compound could have potential applications in various chemical reactions and syntheses .

  • Synthesis of Oxetane Derivatives : Oxetanes are used in the synthesis of various oxetane derivatives. These derivatives are then used in a wide range of applications, from medicinal chemistry to materials science .

  • Ring-Opening and Ring-Expansion Reactions : Oxetanes are known to undergo ring-opening and ring-expansion reactions . These reactions are useful in synthetic chemistry for the creation of complex molecules .

  • Synthesis of Oxetane Derivatives by Intramolecular Cyclization : Oxetane derivatives can be synthesized through various intramolecular cyclization methods, such as cyclization through C-O bond formation and C-C bond formation .

  • [2+2] and Formal [2+2] Cycloadditions : Oxetane derivatives can be synthesized through [2+2] and formal [2+2] cycloadditions . This includes the Paternò− Büchi [2+2] Photocycloaddition .

  • Enhancing Kinetics and Improving Physical Properties in Polymer Chemistry : Combining oxetanes and epoxides can enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .

  • Preparation of Oxetan-2-ylmethanamine : A process and intermediate for the preparation of oxetan-2-ylmethanamine has been described in a patent . This compound could have potential applications in various chemical reactions and syntheses .

  • Ring-Opening and Ring-Expansion Reactions of Oxetanes : Oxetanes are known to undergo ring-opening and ring-expansion reactions . These reactions are useful in synthetic chemistry for the creation of complex molecules .

  • Functionalization of Intact Oxetane Derivatives through Metalated and Radical Intermediates : Oxetane derivatives can be functionalized through metalated and radical intermediates .

properties

IUPAC Name

2-(oxetan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(4-7)6-2-3-8-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGYGYBPXWUCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-2-yl)propan-1-ol

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